
N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydronaphthalene core with an amino group and a nitrobenzene sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Tetrahydronaphthalene Core: The initial step involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene.
Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group at the 6th position.
Sulfonation and Nitration: The final steps involve sulfonation of the benzene ring followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-chlorobenzene-1-sulfonamide
- N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C16H17N3O4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
N-(6-amino-1,2,3,4-tetrahydronaphthalen-1-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H17N3O4S/c17-12-4-9-15-11(10-12)2-1-3-16(15)18-24(22,23)14-7-5-13(6-8-14)19(20)21/h4-10,16,18H,1-3,17H2 |
InChIキー |
OFAIVRLEOMMUSG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2)N)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
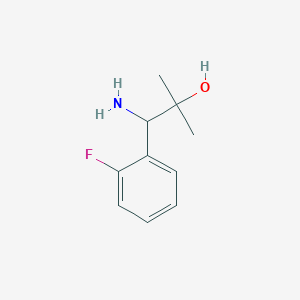

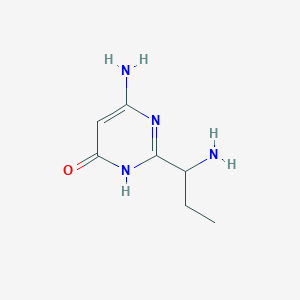
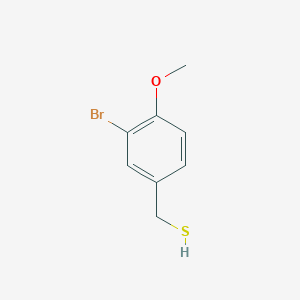
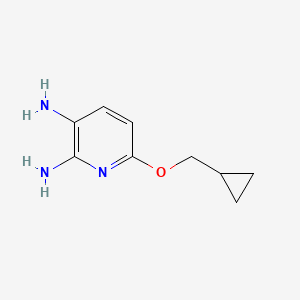
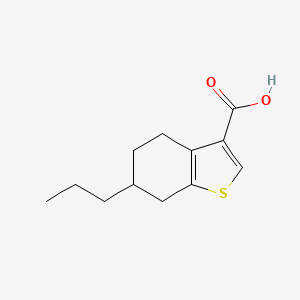
![1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13314120.png)


![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)
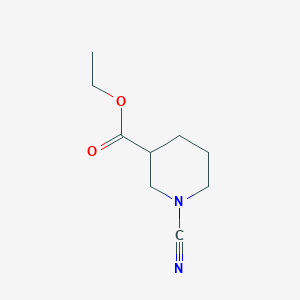
![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)
